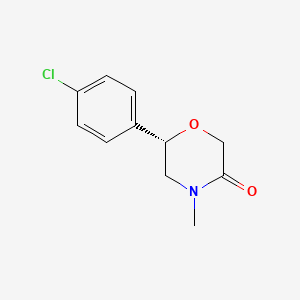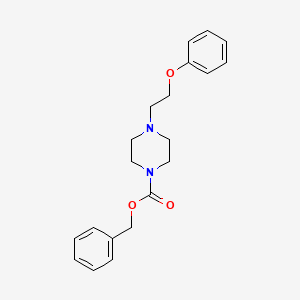
4-(4-Azido-2-fluorophenyl)-1lambda~6~,4-thiazinane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Azido-2-fluorophenyl)-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound that features an azido group, a fluorophenyl group, and a thiazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Azido-2-fluorophenyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the introduction of the azido group to a fluorophenyl precursor, followed by the formation of the thiazinane ring. The reaction conditions often require the use of specific solvents and catalysts to facilitate the desired transformations. For example, the azido group can be introduced using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Azido-2-fluorophenyl)-1lambda~6~,4-thiazinane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrenes, which can further react to form various products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(4-Azido-2-fluorophenyl)-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in photochemical reactions.
Biology: Employed in the study of protein interactions and labeling due to its azido group, which can participate in click chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique reactivity.
Mécanisme D'action
The mechanism of action of 4-(4-Azido-2-fluorophenyl)-1lambda~6~,4-thiazinane-1,1-dione involves the reactivity of the azido group, which can form nitrenes upon activation. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The fluorophenyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azido-2-fluorophenylmethanol: Similar structure but lacks the thiazinane ring.
4-Azido-2-fluorophenylamine: Similar structure but contains an amine group instead of the thiazinane ring.
Propriétés
Numéro CAS |
922142-75-4 |
|---|---|
Formule moléculaire |
C10H11FN4O2S |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
4-(4-azido-2-fluorophenyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C10H11FN4O2S/c11-9-7-8(13-14-12)1-2-10(9)15-3-5-18(16,17)6-4-15/h1-2,7H,3-6H2 |
Clé InChI |
KUOVEYWLSZDDFW-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)N=[N+]=[N-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12621940.png)
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)
![(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B12621945.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12621960.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B12621965.png)

![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)
![2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12621973.png)
![1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone](/img/structure/B12621976.png)




methanone](/img/structure/B12622015.png)
